
Diphenyleneiodonium chloride
Overview
Description
Diphenyleneiodonium chloride is a chemical compound known for its role as an inhibitor of various enzymes, including nitric oxide synthases and NADPH oxidases . It is a small molecule with the chemical formula C12H8ClI and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) metabolism .
Mechanism of Action
Target of Action
Diphenyleneiodonium chloride (DPIC) is a potent inhibitor of several flavoenzymes, including NADPH oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the production of reactive oxygen species (ROS), which are important signal transducers regulating cell metabolism, survival, and proliferation .
Mode of Action
DPIC interacts with its targets, primarily NADPH oxidase and nitric oxide synthase, to inhibit their activity . This results in a decrease in the production of ROS . Additionally, DPIC can affect mitochondrial function , further influencing the cellular redox state and energy metabolism .
Biochemical Pathways
The inhibition of NADPH oxidase and nitric oxide synthase by DPIC affects the ROS metabolism and mitochondrial function, influencing various biochemical pathways . For instance, in cells using predominantly glycolysis as the energy source, DPIC predominantly interacts with NADPH oxidase . In cells with aerobic metabolism, the mitochondria become an additional target for DPIC .
Pharmacokinetics
It’s known that dpic is cell-permeable , suggesting it can readily cross cell membranes to reach its intracellular targets.
Result of Action
The inhibition of NADPH oxidase and nitric oxide synthase by DPIC leads to a decrease in ROS production . This can have various effects on cells, depending on their metabolic state. In cells with aerobic metabolism, such as the osteosarcoma cell line mg-63, the mitochondria become an additional target for dpic, making these cells prone to the toxic effects of dpic .
Action Environment
The action of DPIC can be influenced by various environmental factors. For instance, in the context of plant pathogens, DPIC has been shown to inhibit fungal spore germination and bacterial cell proliferation . Moreover, treatment with DPIC during the initial flowering stage of rice heads has been shown to reduce bacterial panicle blight , suggesting that the timing of DPIC application can influence its efficacy
Biochemical Analysis
Biochemical Properties
Diphenyleneiodonium chloride interacts with several enzymes and proteins. It is known to inhibit NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) . DPI also inhibits nitric oxide synthase and NADPH cytochrome P450 oxidoreductase . These interactions are significant as they influence various biochemical reactions within the cell.
Cellular Effects
This compound has a profound impact on cellular processes. It is known to suppress ERK/MAPK activation, which is a key cell signaling pathway . DPI also reduces light-dependent expression of clock and photoreactivation genes in zebrafish cells . Furthermore, DPI can induce a chemo-quiescence phenotype in cancer stem-like cells, effectively inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to flavoproteins, leading to the inhibition of several enzymes . DPI is known to block the activity of NADPH oxidase, thereby reducing the production of ROS . This inhibition occurs as DPI induces the photoreduction of the flavin adenine dinucleotide (FAD) moiety in these oxidases, leading to ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, DPI treatment of HCT116 and MCF-7 cancer cells caused induction of senescence, which was correlated with a decreased level of ROS and upregulation of p53/p21 proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a murine neutropenic M. fortuitum infection model, DPI caused a significant reduction in bacterial load in kidney and spleen . The reduction in bacterial count is comparable to amikacin at a 100-fold lower concentration .
Metabolic Pathways
This compound is involved in numerous metabolic pathways due to its interaction with flavoenzymes. It plays a role in the regulation of ROS metabolism, influencing both the reduction–oxidation (redox) state of cells and intracellular ERK/MAPK cascades .
Transport and Distribution
This compound is extensively accumulated by the liver and is tightly, though not specifically, bound by mitochondria isolated from injected animals . Dpi does not alter the chloride ion distribution between the blood and hepatocytes .
Subcellular Localization
This compound is synthesized in the endoplasmic reticulum and transported via the Golgi apparatus to the extracellular space and the vacuoles . Its subcellular localization and effects on activity or function are largely determined by its interactions with various enzymes and proteins within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyleneiodonium chloride can be synthesized through the reaction of diphenyleneiodonium iodide with hydrochloric acid. The reaction typically involves the following steps:
- Dissolve diphenyleneiodonium iodide in an appropriate solvent such as acetonitrile.
- Add hydrochloric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with cold water.
- Dry the product under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Diphenyleneiodonium chloride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Diphenyleneiodonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as an inhibitor of flavoenzymes.
Biology: It is employed to study the role of ROS in cellular processes and to inhibit NADPH oxidase activity.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dibenziodolium chloride: Similar in structure and function, also inhibits nitric oxide synthases and NADPH oxidases.
Phenyleneiodonium chloride: Another related compound with similar inhibitory properties.
Uniqueness
Diphenyleneiodonium chloride is unique due to its potent and reversible inhibition of nitric oxide synthases and NADPH oxidases. It also has the ability to affect mitochondrial function, providing neuroprotection and inducing a chemo-quiescence phenotype in cancer stem-like cells .
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZKAVCDNTYID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196932 | |
Record name | Diphenyleneiodonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-26-1 | |
Record name | Diphenyleneiodonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyleneiodonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyleneiodonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyleneiodonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLENEIODONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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